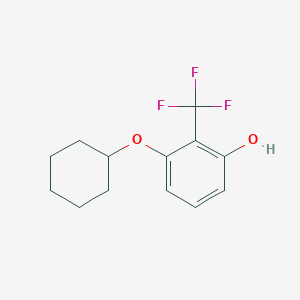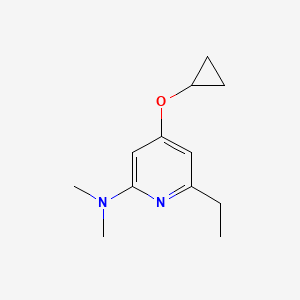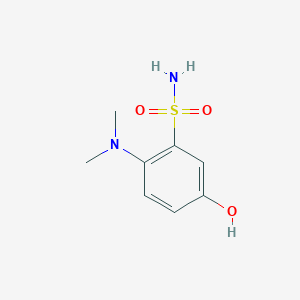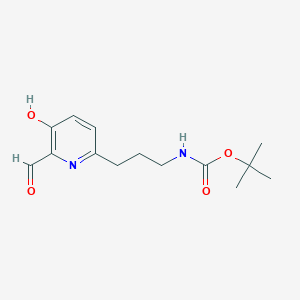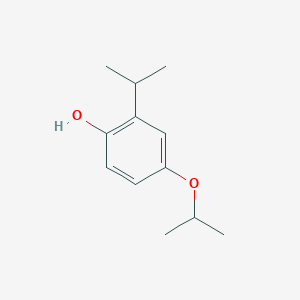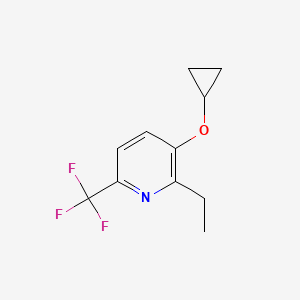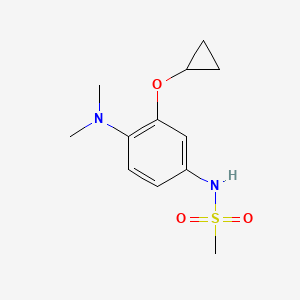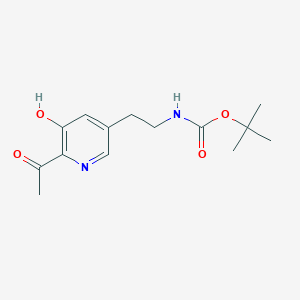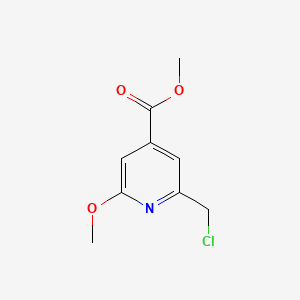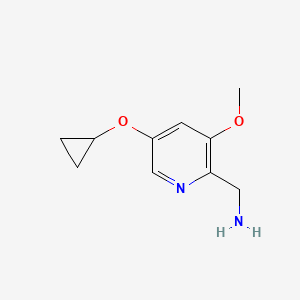
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a chlorosulfonyl group, and a carboxylate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of pyridine to introduce a nitro group at the desired position.
Reduction: Reduction of the nitro group to an amino group.
Acetylation: Acetylation of the amino group to form the acetylamino derivative.
Chlorosulfonation: Introduction of the chlorosulfonyl group using chlorosulfonic acid.
Esterification: Esterification of the carboxylic acid group to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetylamino group can be reduced to an amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate depends on its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways involved can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-amino-6-(chlorosulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-(acetylamino)-6-(fluorosulfonyl)pyridine-2-carboxylate
Uniqueness
Methyl 4-(acetylamino)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Eigenschaften
Molekularformel |
C9H9ClN2O5S |
|---|---|
Molekulargewicht |
292.70 g/mol |
IUPAC-Name |
methyl 4-acetamido-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9ClN2O5S/c1-5(13)11-6-3-7(9(14)17-2)12-8(4-6)18(10,15)16/h3-4H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
OVIZBSKPGYSCOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


